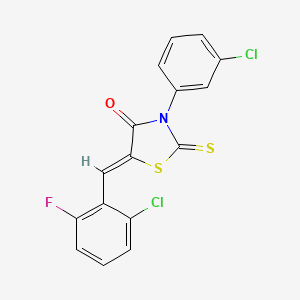

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. This derivative features a Z-configuration benzylidene group at position 5 (substituted with 2-chloro-6-fluorophenyl) and a 3-chlorophenyl group at position 2.

Properties

IUPAC Name |

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2FNOS2/c17-9-3-1-4-10(7-9)20-15(21)14(23-16(20)22)8-11-12(18)5-2-6-13(11)19/h1-8H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWDJBBOPFKAGR-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides. A common synthetic route includes the following steps:

Condensation Reaction: The reaction between 2-chloro-6-fluorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.

Cyclization: The thiosemicarbazone undergoes cyclization with 3-chlorobenzaldehyde in the presence of a base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Solvent selection and purification techniques, such as recrystallization and chromatography, are crucial for obtaining high-quality products.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 and the benzylidene moiety are primary sites for oxidation:

-

Thioxo group oxidation :

The sulfur atom undergoes oxidation to form sulfoxides or sulfones. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioxo group to a sulfoxide (C=S→C=O) . -

Benzylidene oxidation :

The exocyclic double bond (C5-benzylidene) can be epoxidized using peracids, though steric hindrance from halogen substituents may slow reactivity.

| Reaction Site | Reagents/Conditions | Product |

|---|---|---|

| C2 thioxo | H₂O₂ (30%), RT, 12 h | Sulfoxide |

| C2 thioxo | mCPBA, CH₂Cl₂, 0°C | Sulfone |

| C5 double bond | mCPBA, reflux | Epoxide (minor) |

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions:

-

Carbonyl reduction :

The 4-ketone in the thiazolidinone ring can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol. -

Benzylidene hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, yielding a dihydro derivative .

| Reaction Site | Reagents/Conditions | Product |

|---|---|---|

| C4 ketone | NaBH₄, MeOH, 0°C | 4-Hydroxy-thiazolidinone |

| C5 double bond | H₂ (1 atm), Pd-C, EtOH | Dihydro derivative |

Electrophilic Aromatic Substitution

The 3-chlorophenyl and 2-chloro-6-fluorobenzylidene groups undergo electrophilic substitution:

-

Nitration :

Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the meta/para positions of the aromatic rings. -

Halogenation :

Bromine (Br₂) in acetic acid adds bromine atoms to electron-rich positions.

| Substituent | Reagents/Conditions | Major Products |

|---|---|---|

| 3-Chlorophenyl | HNO₃/H₂SO₄, 50°C | 3-Chloro-5-nitro-phenyl |

| 2-Cl-6-F-benzylidene | Br₂, AcOH, RT | 4-Bromo-2-Cl-6-F-benzylidene |

Nucleophilic Additions

The exocyclic benzylidene double bond participates in Michael additions:

-

Thiol addition :

Thiophenol reacts with the α,β-unsaturated ketone system, forming a thioether adduct . -

Amine addition :

Primary amines (e.g., methylamine) undergo conjugate addition, yielding β-amino derivatives.

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| PhSH | Et₃N, THF, RT | Thioether adduct |

| CH₃NH₂ | MeOH, reflux | β-Amino-thiazolidinone |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Diels-Alder reactions :

Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic structures . -

Thiazolo-triazolone formation :

Cyclocondensation with hydrazine derivatives yields fused heterocycles like thiazolo[3,2-b] triazol-6-ones.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct |

| Cyclocondensation | NH₂NH₂, EtOH, reflux | Thiazolo-triazolone |

Solvolysis and Hydrolysis

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl cleaves the ring, producing thiourea and carbonyl fragments. -

Basic hydrolysis :

NaOH (aqueous) opens the ring via nucleophilic attack at the carbonyl carbon .

| Conditions | Reagents/Conditions | Products |

|---|---|---|

| Acidic | 6M HCl, reflux | Thiourea + Ketone |

| Basic | 2M NaOH, 80°C | Thiol + Amide |

Key Structural Influences on Reactivity

-

Electron-withdrawing substituents (Cl, F) deactivate aromatic rings toward electrophilic substitution but enhance stability of the thiazolidinone core.

-

Steric effects from the 2-chloro-6-fluorobenzylidene group hinder reactions at the C5 position .

This compound’s versatility in undergoing oxidation, reduction, and cycloaddition reactions makes it valuable for synthesizing bioactive derivatives and complex heterocycles. Further studies are needed to explore its catalytic applications and regioselective modifications.

Scientific Research Applications

Structural Features

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of halogen substituents (chlorine and fluorine) on the benzylidene moiety enhances its biological activity and reactivity.

Medicinal Chemistry

The compound is primarily explored for its antimicrobial , anticancer , and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound inhibits the growth of several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, which can be attributed to its interaction with specific enzymes involved in cell cycle regulation.

Biological Mechanisms

The mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- DNA Interaction : It may bind to DNA or proteins, disrupting cellular functions critical for cancer cell survival.

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows it to participate in various chemical reactions, making it valuable in developing new materials and chemical processes.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this thiazolidinone derivative against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Physicochemical and Spectroscopic Properties

- Melting Points : Derivatives with bulky substituents (e.g., 3h in ) exhibit higher melting points (>240°C), while polar groups (e.g., hydroxy in 9j ) reduce thermal stability .

- NMR Data : The target compound’s ¹H-NMR would likely show aromatic proton signals near δ 7.0–7.7 ppm, similar to 9e (δ 6.92–7.70 ppm) and 9l (δ 6.10–7.70 ppm) . The ²thioxo group typically appears as a singlet near δ 193 ppm in ¹³C-NMR .

Key Research Findings and Implications

Substituent Effects : Halogenation at the benzylidene group (Cl, F) improves bioactivity compared to methoxy or hydroxy groups .

Synthetic Efficiency : Microwave-assisted synthesis (–7) achieves higher yields (>70%) compared to conventional methods (e.g., 21% for 9e ) .

Crystallographic Data : Tools like SHELX and ORTEP-3 (–11) confirm the Z-configuration of the benzylidene group, critical for activity .

Biological Activity

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazolidinone derivative, drawing on recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thioxo group at position 2 and multiple substituents that enhance its biological activity. The presence of chlorine and fluorine atoms in the benzylidene moiety is significant, as these halogens can influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review indicated that modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to enhanced anticancer activity against various cancer cell lines, including glioblastoma and breast cancer .

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives tested against glioblastoma cell lines demonstrated significant inhibition of cell viability .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Studies have reported that various thiazolidinone derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound may share similar antimicrobial profiles due to its structural characteristics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. Compounds within this class have shown promise in reducing inflammation markers and alleviating pain in experimental models. The structural modifications present in this compound might enhance its anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Research indicates that:

- Substituents : The type and position of substituents on the thiazolidinone ring can significantly affect activity. For example, the introduction of electron-withdrawing groups like chlorine or fluorine can enhance potency against specific targets .

- Ring Modifications : Variations in the thiazolidine ring structure can lead to different biological profiles. This highlights the importance of SAR studies in optimizing drug candidates .

Case Studies

-

Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against glioblastoma cells, finding that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics .

Compound IC50 (µM) Cell Line Compound A 10 LN229 Compound B 15 LN229 This compound TBD TBD - Antimicrobial Activity : Another investigation assessed various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations for several derivatives .

Q & A

Q. How can advanced spectral techniques (e.g., 2D NMR, HRMS) resolve isomeric impurities?

- Methodological Answer : - HSQC and HMBC correlations distinguish between Z/E isomers. For example, the benzylidene proton’s correlation to the thiazolidinone carbonyl (δ ~170 ppm) confirms Z-configuration. HRMS with isotopic pattern analysis (e.g., Cl/F adducts) identifies halogenated impurities, as shown in for fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.